molecular formula C20H14N2O7S2 B1201889 7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid

7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid

Cat. No. B1201889
M. Wt: 458.5 g/mol
InChI Key: HOQKGCIZHZIZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid is a naphthalenesulfonic acid that is naphthalene-1,3-disulfonic acid carrying additional hydroxy and (naphthalen-1-yl)diazenylsubstituents at positions 7 and 8 respectively. The disodium salt is the biological stain 'acid red 44'. It is an azo compound, a naphthalenesulfonic acid and a member of naphthols. It is a conjugate acid of a 7-hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate.

Scientific Research Applications

Dye Synthesis and Fabric Application

A study by Iyun, Egbe, and Kantiok (2020) explored the synthesis of dyes derived from coupling 7-amino-4-hydroxynaphthalene-2-sulfonic acid, a diazonium salt, with various agents, producing different dyes. These dyes were applied to wool and silk, demonstrating the impact of pH, time, and temperature on dye absorption. This research suggests potential applications of similar diazo compounds in textile dyeing processes (Iyun et al., 2020).

Fluorescence and Biological Activity

Hasan (2017) synthesized a precursor closely related to 7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid, and its subsequent Schiff base ligand. This research found that the ligand and its metal complexes exhibited fluorescence, indicating potential applications in fluorescent imaging or sensors. Moreover, biological activity studies suggest possible applications in biomedical fields (Hasan, 2017).

Colorimetric Analysis in Chemistry

Lei (2010) synthesized a new azo reagent from a similar diazonium compound, which was used in colorimetric analysis for the detection of cupric ions. This indicates a potential application of 7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid in analytical chemistry, specifically in the detection and quantification of metal ions (Lei, 2010).

Sulfonation and Chemical Reactions

Research by Ansink, Zelvelder, and Cerfontain (2010) studied the sulfonation reactions of naphthalenes, which is relevant to understanding the chemical behavior and potential modifications of compounds like 7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid in various chemical syntheses (Ansink et al., 2010).

properties

Product Name

7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid

Molecular Formula

C20H14N2O7S2

Molecular Weight

458.5 g/mol

IUPAC Name

7-hydroxy-8-(naphthalen-1-yldiazenyl)naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C20H14N2O7S2/c23-17-9-8-13-10-14(30(24,25)26)11-18(31(27,28)29)19(13)20(17)22-21-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,23H,(H,24,25,26)(H,27,28,29)

InChI Key

HOQKGCIZHZIZQS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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